![molecular formula C15H16N2OS B14197236 Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- CAS No. 832099-04-4](/img/structure/B14197236.png)
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- is an organosulfur compound with a chemical formula of SC(NH2)2. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-methyl-5-(phenylmethoxy)phenyl group. This compound is known for its diverse applications in organic synthesis and its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea derivatives can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, an “on-water” reaction of (thio)isocyanates with amines enables a facile and sustainable synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines . The process typically involves the use of mild thioacylating agents activated with trifluoroacetic acid anhydride, allowing for the thioacylation of nucleophiles such as amines, alcohols, and thiols .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl compounds, amines, and various substituted thiourea derivatives .
Scientific Research Applications
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s structure allows it to act as a strong hydrogen bond donor, which is crucial for its biological activities . The molecular targets and pathways involved include enzymes and receptors that are essential for the compound’s antibacterial, antioxidant, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Urea: Similar to thiourea but with an oxygen atom instead of sulfur.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities.
Isothiourea: A tautomeric form of thiourea with similar chemical properties.
Uniqueness
Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which enhances its biological activities and makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
832099-04-4 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11-7-8-13(9-14(11)17-15(16)19)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17,19) |
InChI Key |
RCZFWRWACALECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


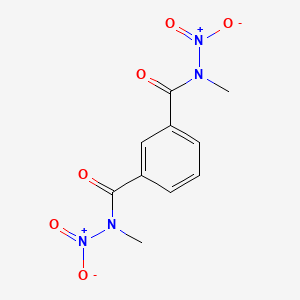
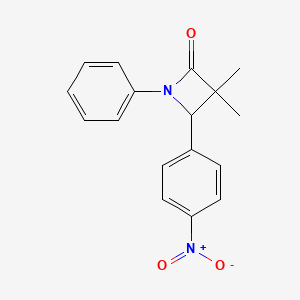
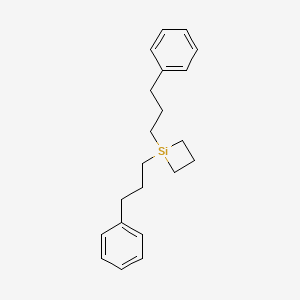
![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
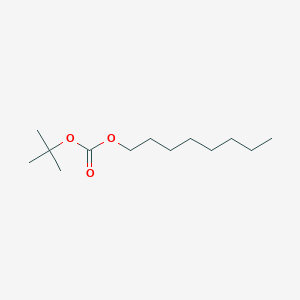
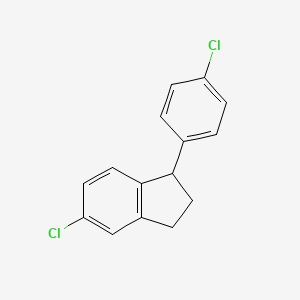
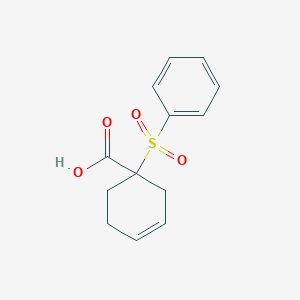

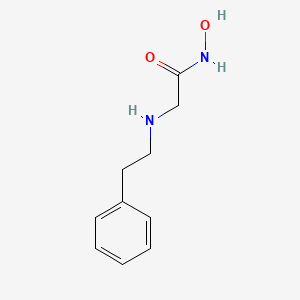
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
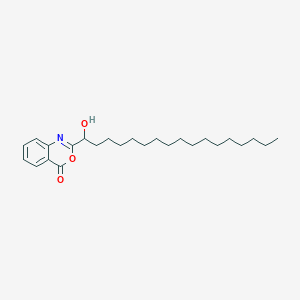
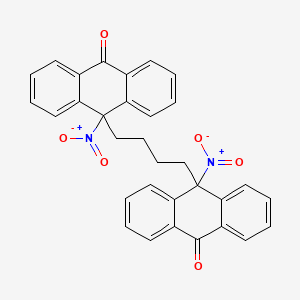
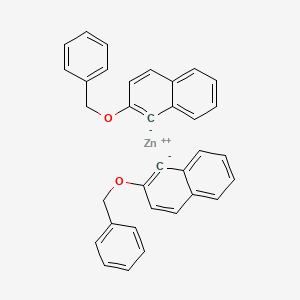
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
